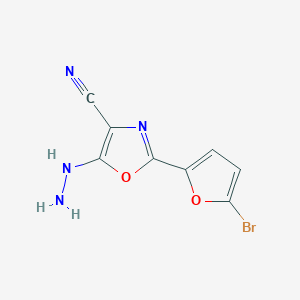

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Description

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a brominated furan ring at position 2 and a hydrazinyl group at position 5.

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWVWUMTLUZXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromate or bromine oxide.

Reduction: Amines.

Substitution: Various substituted oxazoles.

Mechanism of Action

The mechanism by which 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure (1,3-oxazole-4-carbonitrile) is shared with several bioactive molecules. Key analogs include:

Key Observations:

- Substituent Diversity: The hydrazinyl group in the target compound distinguishes it from analogs like EI-05 (benzylamino) and L2 (difluorobenzo-dioxolylamino). Hydrazinyl groups may enhance metal-chelating properties or modulate solubility .

- Bromofuran Moiety : Shared with L2, this group is linked to bioactivity in mycobacterial systems. Its electron-withdrawing nature may influence binding to hydrophobic enzyme pockets .

- Halogen Effects: Bromine (target compound) vs. chlorine/fluorine (other analogs) impacts steric bulk and metabolic stability. For example, 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile is noted for high-quality synthesis but lacks direct biological data .

Biological Activity

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 269.05 g/mol

- CAS Number : 1353501-73-1

Antimicrobial Activity

Research indicates that oxazole derivatives possess significant antimicrobial properties. In a study evaluating various oxazole compounds, it was found that certain derivatives exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| This compound | N/A | N/A |

| Amoxicillin | 30 | 27 |

| Other Oxazole Derivatives | Varied | Varied |

Although specific data for this compound is not available, its structural relatives have shown promising results in inhibiting microbial growth .

Antioxidant Activity

The antioxidant capacity of oxazole derivatives has been widely studied. Compounds within this category have demonstrated the ability to scavenge free radicals effectively. For example, DPPH and ABTS assays are commonly used to evaluate the antioxidant potential of these compounds. While specific results for the compound are not documented, similar structures have shown significant scavenging activity .

Enzyme Inhibition

The inhibition of tyrosinase is particularly noteworthy due to its implications in skin disorders and pigmentation issues. Compounds similar to this compound have been tested for their ability to inhibit this enzyme, with varying degrees of effectiveness reported. For instance:

| Compound | IC (μM) |

|---|---|

| Compound A (related structure) | 0.51 |

| Compound B (related structure) | 144.06 |

These results suggest that modifications to the structure can significantly influence enzyme inhibition potency .

Case Studies

Several studies have explored the biological activities of oxazole derivatives:

- Tyrosinase Inhibition Study : A recent study evaluated various oxazole derivatives for their tyrosinase inhibitory effects. Compounds with specific substitutions on the oxazole ring showed enhanced activity compared to controls .

- Antimicrobial Evaluation : In another study assessing a range of oxazole compounds against common pathogens, certain derivatives exhibited strong antibacterial properties comparable to established antibiotics .

- Antioxidant Assessment : The antioxidant activity was measured using DPPH and ABTS assays across several oxazole compounds, where some showed comparable efficacy to ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.